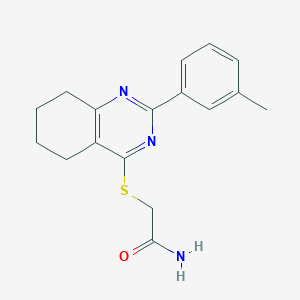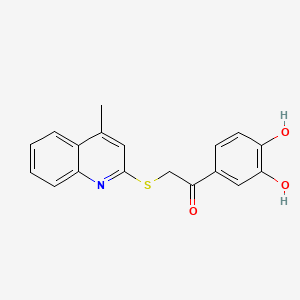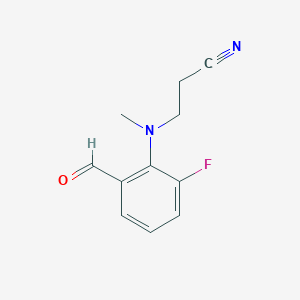![molecular formula C20H21N3OS B6635862 N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide, commonly known as DASA-58, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. DASA-58 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
作用機序
The mechanism of action of DASA-58 involves the inhibition of the protein kinase D (PKD) family of enzymes. PKD enzymes are involved in various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting PKD enzymes, DASA-58 disrupts these cellular processes, leading to its anti-cancer and anti-inflammatory properties. Additionally, DASA-58 has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
DASA-58 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, DASA-58 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, DASA-58 has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.
実験室実験の利点と制限
One advantage of using DASA-58 in lab experiments is its specificity for PKD enzymes. This allows researchers to study the specific role of PKD enzymes in various cellular processes. Additionally, DASA-58 has been found to have low toxicity in various cell lines, making it a safe compound to use in lab experiments. However, one limitation of using DASA-58 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of DASA-58. One potential direction is the development of DASA-58 derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of DASA-58 and its effects on various cellular processes. Furthermore, the potential therapeutic applications of DASA-58 in neurodegenerative diseases and type 2 diabetes require further investigation.
Conclusion
In conclusion, DASA-58 is a promising compound with potential therapeutic applications in various diseases. Its specificity for PKD enzymes and low toxicity make it a valuable tool for studying the role of PKD enzymes in cellular processes. Further research is needed to fully understand the mechanism of action of DASA-58 and its potential therapeutic applications.
合成法
The synthesis of DASA-58 involves the reaction of 4-(dimethylamino)phenyl isothiocyanate with 4-methyl-2-aminophenol in the presence of a base. The resulting intermediate is then reacted with chloroacetic acid to yield DASA-58. This synthesis method has been optimized to produce high yields of DASA-58 with high purity.
科学的研究の応用
DASA-58 has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties, with studies showing that it inhibits the growth of various cancer cell lines. Additionally, DASA-58 has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, DASA-58 has been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-12-20(22-18-7-5-4-6-17(14)18)25-13-19(24)21-15-8-10-16(11-9-15)23(2)3/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZWATQPKVMJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)









![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)
